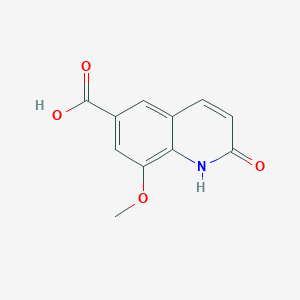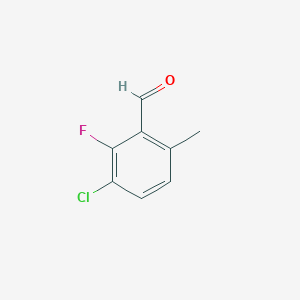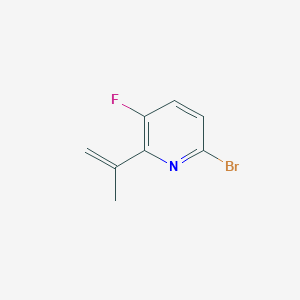
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is a compound that has garnered significant attention in scientific research due to its distinctive characteristics. As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 2-naphthylthiol with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid has broad applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It acts as a potent inhibitor of protein disulfide isomerase, an enzyme crucial for protein folding and quality control.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The primary mechanism of action for 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid lies in its ability to inhibit protein disulfide isomerase. By binding to the enzyme’s active site, it hinders the enzyme’s catalytic function, leading to the accumulation of misfolded proteins in the endoplasmic reticulum. This triggers the unfolded protein response and ultimately results in cell death . Additionally, the compound modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .
類似化合物との比較
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is unique due to its specific structural features and mechanism of action. Similar compounds include:
特性
分子式 |
C16H16O4S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O4S/c1-20-15(17)9-13(16(18)19)10-21-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13H,9-10H2,1H3,(H,18,19) |
InChIキー |
SHCFUFSCTYVQOT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CSC1=CC2=CC=CC=C2C=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1-[3-(furan-2-yl)propanamido]cyclohexane-1-carboxylate](/img/structure/B8584121.png)
![3-Azidomethylimidazo[5,1-b]thiazole](/img/structure/B8584132.png)


![1-[6-[(S)-1-Hydroxyethyl]-2-pyridyl]ethanone](/img/structure/B8584154.png)


![(1-{[(3-Phenoxyphenyl)methoxy]methyl}cyclopropyl)methanol](/img/structure/B8584169.png)
![4-{2-[(Pyridin-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B8584172.png)



![6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8584190.png)

